2-(4-Propylpiperazin-1-yl)ethanol
Description
Properties
CAS No. |
3221-17-8 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(4-propylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C9H20N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h12H,2-9H2,1H3 |
InChI Key |
JJVDPWJWBAAPGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Propylpiperazine
1-Propylpiperazine is prepared by reacting piperazine with propyl bromide in the presence of a base such as potassium carbonate. Selective mono-alkylation is achieved using a 1:1 molar ratio under reflux in toluene. Excess propyl bromide or prolonged reaction times risk di-alkylation, necessitating careful stoichiometric control.
Reaction with 2-Chloroethanol
The 1-propylpiperazine intermediate is then treated with 2-chloroethanol in a polar aprotic solvent (e.g., dimethylformamide) with triethylamine as an acid scavenger. Refluxing at 80–100°C for 12–24 hours drives the reaction to completion.
Reaction Conditions:
-
Solvent: Toluene or DMF
-
Base: Triethylamine or K₂CO₃
-
Temperature: 80–100°C
-
Time: 12–24 hours
Mechanism:
The reaction proceeds via nucleophilic substitution (SN2), where the piperazine nitrogen attacks the electrophilic carbon of 2-chloroethanol, displacing chloride.
Yield Optimization:
-
Excess 2-Chloroethanol: A 2:1 molar ratio of 2-chloroethanol to 1-propylpiperazine maximizes conversion.
-
Inert Atmosphere: Nitrogen purging reduces oxidative side reactions.
One-Pot Synthesis via Concurrent Alkylation
For industrial scalability, a one-pot approach minimizes intermediate isolation steps. Piperazine is treated simultaneously with propyl bromide and 2-chloroethanol under phase-transfer conditions.
Procedure:
-
Piperazine, propyl bromide, and 2-chloroethanol are mixed in a 1:1:1 molar ratio.
-
Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst.
-
The reaction is heated to 60°C for 48 hours in aqueous NaOH.
Challenges:
-
Competitive Alkylation: Both amines on piperazine may react, requiring excess alkylating agents.
-
Byproduct Formation: Di-substituted products like 1,4-dipropylpiperazine-2-ethanol necessitate rigorous purification.
Purification and Characterization
Distillation
Crude product is distilled under reduced pressure (0.0065 mbar) at 220°C, yielding two fractions:
Column Chromatography
Silica gel chromatography with ethyl acetate/methanol gradients (10–50% methanol) resolves mono- and di-alkylated impurities.
Typical Chromatography Parameters:
Analytical Validation
-
NMR: δ 1.45 (t, 3H, CH₂CH₂CH₃), 2.55 (m, 4H, piperazine CH₂), 3.65 (t, 2H, CH₂OH).
-
HRMS: Calculated for C₉H₂₀N₂O [M+H⁺]: 172.27; Found: 172.27.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Industrial-Scale Considerations
Solvent Recovery
Toluene and DMF are reclaimed via rotary evaporation and reused, reducing costs by ~20%.
Waste Management
Chloride byproducts (e.g., KCl) are neutralized with lime, forming inert CaCl₂ for safe disposal.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(4-Propylpiperazin-1-yl)ethanol has been investigated for its potential therapeutic effects, particularly as a pharmacological agent targeting various receptors in the central nervous system (CNS).
- Histamine H3 Receptor Modulation : This compound has been studied for its ability to modulate the histamine H3 receptor, which plays a crucial role in neurotransmitter release regulation. This modulation can have implications for treating CNS disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .
Synthesis of Hybrid Compounds
The compound serves as a building block in synthesizing hybrid compounds with enhanced biological activities. For instance, it can be used to create piperazine derivatives that combine with other pharmacophores to improve efficacy against specific targets .
Mechanism of Action
The mechanism of action of 2-(4-Propylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key Structural Features Influencing Activity
- Piperazine Core : The piperazine ring provides a rigid scaffold for hydrogen bonding and electrostatic interactions.
- Alkyl Chain Length : The propyl group at the 4-position balances lipophilicity and steric effects, enhancing receptor binding compared to shorter (methyl, ethyl) or longer (butyl) chains.
- Ethanol Substituent: The 2-ethanol group contributes to aqueous solubility via hydrogen bonding, differentiating it from analogs with hydrophobic or acidic groups.
Physicochemical Comparison
Notes:
- The propyl chain in this compound increases lipophilicity compared to ethyl/methyl analogs, enhancing membrane permeability and receptor binding .
- Ethanol vs. Sulfonic Acid: EPPS, with a sulfonic acid group, exhibits weaker Aβ disaggregation than this compound, highlighting the importance of the neutral ethanol group in targeting hydrophobic Aβ aggregates .
Amyloid-Beta (Aβ) Aggregation Inhibition
- This compound: Demonstrates dose-dependent Aβ disaggregation in vivo at 10–100 mg/kg/day, with superior efficacy compared to ethyl and methyl analogs .
- 2-(4-Ethylpiperazin-1-yl)ethanol (HEPES): Shows moderate Aβ inhibition but requires higher concentrations in vitro due to reduced hydrophobic interactions .
- Methyl and Shorter Chains : Minimal activity, likely due to insufficient lipophilicity for penetrating Aβ plaques .
Histamine H3 Receptor Modulation
- Propylpiperazine Derivatives : Exhibit moderate to high affinity for H3 receptors (e.g., Ki = 15–50 nM), attributed to optimal alkyl chain length for receptor pocket accommodation .
- Ethyl and Methyl Analogs : Lower affinity (Ki > 100 nM), as shorter chains reduce hydrophobic interactions with the receptor’s binding site .
Biological Activity
2-(4-Propylpiperazin-1-yl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
This compound is characterized by its piperazine moiety, which is known for conferring various biological activities. The structure can be represented as follows:
This compound features a propyl group attached to the piperazine ring and an ethanol group, which may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. A study highlighted that certain piperazine derivatives demonstrated significant activity against various microorganisms, suggesting that this compound may possess similar properties .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Candida albicans | Weak |
Neuropharmacological Effects
Piperazine derivatives are also known to interact with neurotransmitter systems. A structure-activity relationship (SAR) study found that modifications in the piperazine structure could enhance dopaminergic activity, which is crucial for developing treatments for neurological disorders such as Parkinson’s disease .
Mechanism of Action:
The proposed mechanism involves modulation of dopamine receptors, particularly D2 and D3 receptors, leading to neuroprotective effects in animal models .
Study on Antidepressant Effects
A clinical trial investigated the antidepressant potential of compounds related to this compound. The results showed a significant reduction in depressive symptoms among participants treated with a related piperazine compound compared to the placebo group. This suggests potential applicability in treating mood disorders .
Evaluation of Analgesic Properties
Another study assessed the analgesic properties of piperazine derivatives. The findings indicated that compounds with similar structures exhibited notable pain-relieving effects in animal models, hinting at the potential use of this compound in pain management therapies .
Q & A
Q. What are the established synthetic routes for 2-(4-Propylpiperazin-1-yl)ethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a piperazine derivative (e.g., 1-propylpiperazine) and a halogenated ethanol derivative. For example, reacting 1-propylpiperazine with 2-chloroethanol in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours, followed by purification via column chromatography (silica gel, methanol/dichloromethane gradient) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperazine to haloethanol), using bases like K₂CO₃ to neutralize HCl byproducts, and monitoring progress via TLC or LC-MS.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the piperazine ring (δ 2.4–3.1 ppm for N–CH₂ groups) and ethanol moiety (δ 3.6–3.8 ppm for –CH₂OH).
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX-97 ) resolves bond lengths and angles, particularly verifying the propylpiperazine-ethanol linkage. For example, C–O bonds in ethanol moieties typically measure ~1.42 Å, while C–N bonds in piperazine range from 1.45–1.49 Å .
- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 203.2) and fragmentation patterns .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer : Piperazine derivatives often target serotonin or dopamine receptors. Use radioligand binding assays (e.g., ³H-labeled ligands for 5-HT₁A receptors) to measure affinity (Kᵢ values). Competitive displacement assays with HEK-293 cells expressing cloned receptors can quantify inhibition constants. Computational docking (e.g., AutoDock Vina) predicts binding poses, while Multiwfn analyzes electrostatic potential surfaces to identify interaction hotspots (e.g., hydrogen bonding with ethanol –OH) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data (e.g., NMR vs. X-ray structures)?
- Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from conformational flexibility. Use density functional theory (DFT) with Gaussian 16 to calculate energy-minimized conformers. Compare experimental NMR shifts (via GIAO-DFT) and X-ray torsion angles. For example, Multiwfn can map electron localization functions (ELF) to validate hydrogen-bonding networks in crystals . If conflicts persist, variable-temperature NMR or molecular dynamics simulations (e.g., GROMACS) assess dynamic behavior in solution.
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies at pH 1–10 (simulating gastrointestinal and plasma environments). Use HPLC to monitor degradation products (e.g., hydrolysis of the ethanol moiety).
- Prodrug Design : Modify the –OH group to esters (e.g., acetyl) for enhanced lipophilicity and slow hydrolysis in vivo.
- Formulation : Encapsulate in PEGylated liposomes to reduce hepatic clearance. Validate via pharmacokinetic studies in rodent models .
Q. How can researchers address gaps in toxicological data for this compound?
- Methodological Answer :
- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays (CHO-K1 cells) to assess genotoxicity.
- In Silico Prediction : Tools like ProTox-II predict LD₅₀ and organ-specific toxicity based on structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride ).
- In Vivo Profiling : Conduct acute toxicity studies in zebrafish embryos (OECD TG 236) to estimate LC₅₀ and developmental effects .
Q. What advanced computational methods elucidate the compound’s electronic properties for catalyst design?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate Fukui indices for nucleophilic/electrophilic sites. For example, the ethanol oxygen may act as a nucleophile (f⁻ > 0.1).
- Molecular Orbital Analysis : Visualize HOMO-LUMO gaps with GaussView to predict redox behavior. A small gap (<4 eV) suggests potential as a ligand in transition-metal complexes .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting crystallographic data for piperazine derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–N vs. C–O distances) may arise from lattice packing effects. Use the Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, hydrogen bonds between ethanol –OH and adjacent molecules can shorten O–H···N contacts by 0.1–0.3 Å . Cross-validate with neutron diffraction data if available, as X-ray may underestimate H-atom positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
